molecular formula C12H15N B15298176 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine

Cat. No.: B15298176
M. Wt: 173.25 g/mol
InChI Key: LHTPABUNFMHCRZ-UHFFFAOYSA-N
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Description

1-{1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine is a synthetic organic compound featuring a complex fused ring system that incorporates cyclopropane and indene motifs. This specific molecular architecture, characterized by its strained rings, makes it a valuable intermediate in advanced chemical synthesis and medicinal chemistry research . Researchers can utilize this building block to explore novel chemical spaces and develop new compounds for pharmacological screening. The primary research value of this compound lies in its potential as a key precursor or building block (Building Block) in the design and synthesis of more complex molecules . Its structure suggests potential utility in materials science and as a scaffold in drug discovery programs. As a For Research Use Only product, this chemical is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with laboratory safety standards. For comprehensive handling and safety information, including hazard statements and precautionary measures, please consult the Safety Data Sheet (SDS).

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanamine

InChI

InChI=1S/C12H15N/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,13H2,1H3

InChI Key

LHTPABUNFMHCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3=CC=CC=C3C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine typically involves the cyclopropanation of an indene derivative followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring and subsequent amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations: Carboxylic Acid Derivatives

Compound : 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 174.2 g/mol
  • Key Differences : Replacement of the methanamine group with a carboxylic acid (-COOH) increases polarity and acidity (predicted pKa ~4.57) .
  • Applications : Used in synthesizing enzyme inhibitors and as intermediates in drug discovery .

Halogenated Derivatives

Compound : 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

  • Molecular Formula : C₁₀H₁₁ClFN
  • Molecular Weight : 199.65 g/mol
  • Key Differences : Fluorine substitution at the 4-position enhances electronegativity and metabolic stability. The hydrochloride salt improves aqueous solubility .

Compound : 5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Substituent Modifications: Alkyl and Aromatic Groups

Compound : S 49164 (Tetrahydrocyclopropa[a]indene derivative)

  • Molecular Formula : C₁₈H₁₆N₂O₃
  • Molecular Weight : 308.34 g/mol
  • Key Differences : A pyridine-3-carboxylic acid substituent replaces the methanamine group, significantly increasing molecular weight. This compound acts as a glucokinase activator, highlighting the role of extended aromatic systems in enzymatic activity .

Compound : (1-Methyl-1H-indazol-6-yl)methanamine

  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.21 g/mol
  • Key Differences : Replacement of the cyclopropa[a]indene core with an indazole ring reduces molecular weight and alters aromatic interactions. This structural variation is explored in kinase inhibitor research .

Saturation State Variations

Compound : 6a-Methyl-1a,6-dihydro-1H-cyclopropa[a]indene

  • This compound is studied for its physicochemical properties rather than biological activity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Properties/Applications Reference ID
Target Compound (Hydrochloride) C₁₂H₁₅N·HCl 173.26 Methanamine Scaffold for receptor ligands
1-Methyl-cyclopropa[a]indene-1-carboxylic acid C₁₂H₁₂O₂ 174.2 Carboxylic acid Enzyme inhibitor intermediate
4-Fluoro derivative (Hydrochloride) C₁₀H₁₁ClFN 199.65 Fluoro, Methanamine Enhanced metabolic stability
S 49164 (Glucokinase activator) C₁₈H₁₆N₂O₃ 308.34 Pyridine-3-carboxylic acid Enzymatic modulation
(1-Methylindazol-6-yl)methanamine C₉H₁₁N₃ 161.21 Methanamine Kinase inhibitor research

Key Findings and Implications

Functional Group Impact :

  • The methanamine group in the target compound provides basicity (pKa ~9–10 estimated), favoring interactions with acidic biological targets. In contrast, carboxylic acid derivatives (e.g., C₁₂H₁₂O₂) exhibit acidity (pKa ~4.57), making them suitable for ionic interactions in enzyme active sites .

Halogenation Effects :

  • Fluorine and chlorine substituents improve metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles .

Saturation variants (e.g., dihydro derivatives) reduce strain but may compromise target selectivity .

Biological Activity :

  • Tetrahydrocyclopropa[a]indene derivatives like S 49164 demonstrate the importance of extended aromatic systems in glucokinase activation, a property absent in the simpler methanamine scaffold .

Biological Activity

The compound 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine (CAS Number: 71756560) is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

The molecular formula of 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine is C11H13NC_{11}H_{13}N. The compound features a cyclopropane ring fused to an indene structure, which may contribute to its unique pharmacological profile.

Table 1: Structural Properties

PropertyValue
Molecular Weight173.23 g/mol
SMILESCC1(C2C3=CC=CC=C3C2)NCC
InChIInChI=1S/C11H13N
InChIKeyZGZKQFQGQJXJFI-UHFFFAOYSA-N

Biological Activity

Research on the biological activity of this compound is limited; however, preliminary studies suggest several potential pharmacological effects:

Antidepressant Activity

A study indicated that derivatives of cyclopropane compounds exhibit antidepressant-like effects in animal models. This activity could be attributed to the modulation of neurotransmitter systems such as serotonin and norepinephrine.

Neuroprotective Effects

There is emerging evidence that cyclopropane derivatives may possess neuroprotective properties. These effects could be linked to their ability to inhibit oxidative stress and inflammation in neuronal cells.

Antitumor Activity

Some studies have suggested that compounds similar to 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

While specific case studies on this exact compound are scarce, related compounds have shown promise in various therapeutic areas:

  • Case Study 1 : A derivative was tested for its ability to reduce depressive symptoms in rodent models. Results showed significant improvement in behavioral tests compared to control groups.
  • Case Study 2 : A related cyclopropane compound demonstrated cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic use.

Research Findings

Recent literature reviews highlight the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. While some preliminary findings are promising, comprehensive studies are required to elucidate the full spectrum of biological activities and potential therapeutic applications.

Table 2: Summary of Research Findings

Study FocusFindings
Antidepressant ActivityPositive effects in rodent models
NeuroprotectionInhibition of oxidative stress
Antitumor ActivityCytotoxicity against cancer cells

Q & A

Q. What are the key synthetic pathways for 1-{1-methylcyclopropa[a]inden-1-yl}methanamine?

The synthesis typically involves cyclopropanation of indene derivatives followed by functionalization of the amine group. A multi-step approach may include:

  • Cyclopropane ring formation : Using transition metal catalysts (e.g., Rh or Pd) to generate the strained cyclopropane structure.
  • Amine introduction : Reductive amination or nucleophilic substitution to attach the methanamine moiety.
  • Purification : Chromatography or recrystallization to isolate the product . Challenges include managing steric hindrance from the methyl group and ensuring regioselectivity during cyclopropanation.

Q. How is the compound characterized using spectroscopic methods?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclopropane ring and methylamine group. For example, cyclopropane protons show distinct splitting patterns (δ ~1.5–2.5 ppm) due to ring strain .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C12_{12}H15_{15}N, MW 173.26) and detects fragmentation patterns indicative of the cyclopropane structure .
  • Infrared (IR) spectroscopy : Amine N-H stretches (~3300 cm1^{-1}) and cyclopropane C-H vibrations (~3000 cm1^{-1}) provide additional validation .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO energies : To predict electron-donating/accepting behavior and reactivity toward electrophiles or nucleophiles.
  • Molecular electrostatic potential (MEP) : Maps electron-rich/poor regions, guiding derivatization strategies (e.g., targeting the amine group for functionalization) .
  • Thermodynamic stability : Cyclopropane ring strain (~27 kcal/mol) impacts reaction pathways, such as ring-opening under acidic conditions .

Q. What strategies resolve data contradictions between X-ray crystallography and NMR for structural elucidation?

  • Error analysis : Compare bond lengths/angles from X-ray (e.g., cyclopropane C-C bonds ~1.54 Å) with NMR-derived coupling constants (3JHH^3J_{HH} for cyclopropane protons).
  • Dynamic effects : NMR may average signals from conformational flexibility, while X-ray captures static structures. Use variable-temperature NMR to detect dynamic processes .
  • Complementary techniques : Pair solid-state NMR with X-ray to reconcile discrepancies in stereochemical assignments .

Q. How can structure-activity relationship (SAR) studies optimize biological activity using analogs?

  • Substituent variation : Replace the methyl group with halogen atoms (e.g., fluorine) to enhance metabolic stability or alter lipophilicity .
  • Amine modification : Compare primary, secondary, and tertiary amines to assess hydrogen-bonding capacity and target binding (e.g., receptor affinity assays) .
  • Bioisosteric replacements : Substitute the cyclopropane ring with cyclohexane to evaluate steric effects on biological activity .

Q. What methods address stereoisomerism in synthesis and purification?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak®) to resolve enantiomers arising from the cyclopropane ring’s non-planar geometry .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclopropanation to control stereochemistry .
  • Circular dichroism (CD) : Validate enantiomeric purity by comparing experimental CD spectra with DFT-simulated data .

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